2,4-Diethoxy-1,3-difluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxy-1,3-difluoro-5-iodobenzene is an aromatic compound characterized by the presence of iodine, fluorine, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene typically involves the iodination of a difluorobenzene derivative followed by the introduction of ethoxy groups. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethoxylation step may involve the use of ethyl alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and ethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of iodine, which is a good leaving group.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Deiodinated benzene derivatives.
Scientific Research Applications
2,4-Diethoxy-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene involves its interaction with various molecular targets, depending on the context of its use. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- 2-Bromo-1,3-difluoro-5-iodobenzene
- 1,3-Dibromo-5-fluoro-2-iodobenzene
- 5-Bromo-1,3-difluoro-2-iodobenzene
Comparison: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene is unique due to the presence of ethoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. The combination of fluorine, iodine, and ethoxy groups provides a distinct set of characteristics that can be leveraged in various applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C10H11F2IO2 |
---|---|
Molecular Weight |
328.09 g/mol |
IUPAC Name |
2,4-diethoxy-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C10H11F2IO2/c1-3-14-9-6(11)5-7(13)10(8(9)12)15-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
DJIZVWOCNLGXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1F)I)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.